N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-33-18-10-11-22(34-2)20(14-18)26-24(29)17-35(31,32)23-15-28(21-9-5-4-8-19(21)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXAWBXRFNXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 878057-09-1 |
Structural Characteristics
The compound features a complex structure that includes a sulfonamide group linked to an indole derivative and a piperidine moiety. The presence of the dimethoxyphenyl group may contribute to its biological activity, particularly in modulating interactions with biological targets.
Anticancer Potential
While specific studies on N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide are scarce, related compounds in the indole and piperidine families have demonstrated significant anticancer properties. For instance, compounds containing indole structures have been reported to exhibit antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells . The structural similarities suggest that this compound may also possess similar activities.
Antimicrobial Activity
Indole derivatives have been widely studied for their antimicrobial properties. Although direct evidence for the antimicrobial activity of this compound is lacking, related compounds have shown effectiveness against bacterial strains and fungi. This potential warrants further investigation into its antimicrobial efficacy.
Anti-Tubercular Activity
Research into other sulfonamide derivatives indicates potential anti-tubercular activity. For example, certain substituted sulfonamides have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis, showing promising results . Given the structural components of this compound, it could be hypothesized that similar activities might be observed.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, several related studies provide insights into its potential:
- Indole Derivatives : A study highlighted that certain indole-based compounds exhibited significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 2.43 µM to 4.95 µM . This suggests that modifications to the indole structure can enhance biological activity.
- Sulfonamide Compounds : Research on sulfonamide derivatives has shown varied biological activities including antibacterial and antifungal properties. These findings indicate that the sulfonamide group can play a crucial role in enhancing biological efficacy .
- Piperidine-Based Compounds : Piperidine-containing compounds have been evaluated for their neuroprotective effects and as potential analgesics, suggesting a versatile pharmacological profile that may extend to this compound.
Scientific Research Applications
Anticancer Activity
Many compounds with similar structures, especially those containing indole and piperidine groups, have shown promise as anticancer agents. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group can enhance the bioactivity of these compounds by improving solubility and bioavailability.
Antimicrobial Properties
Compounds containing piperidine and sulfonamide functionalities have been reported to possess antimicrobial properties. The presence of the dimethoxyphenyl group may also contribute to this activity by enhancing interaction with microbial targets.
Neurological Applications
The piperidine structure is often associated with neuroactive compounds. There is potential for this compound to be explored for its effects on neurological disorders, leveraging the known activity of similar compounds in modulating neurotransmitter systems.
Case Studies and Related Research
While direct studies on N-(2,5-dimethoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide are lacking, research on related compounds provides insights into its potential applications:
Comparison with Similar Compounds
Structural Analog: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
Key Differences :
- Substituents: The target compound uses a 2,5-dimethoxyphenyl group, while Compound 41 employs a 2,5-bis(trifluoromethyl)phenyl sulfonamide.
- Indole Substitution : The target compound’s indole is substituted with a piperidinyl-oxo-ethyl chain, whereas Compound 41 features a 4-chlorobenzoyl group at the indole’s 1-position. The benzoyl group may enhance lipophilicity, while the piperidinyl-oxo-ethyl chain introduces tertiary amine functionality, possibly improving solubility.
- Synthesis Yield : Compound 41 was synthesized in 37% yield via automated HPLC purification , suggesting the target compound may require similar optimization for scalability.
Comparison with N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
Key Differences :
- Core Heterocycle: The target compound uses a sulfonyl-linked indole, whereas analogs like 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) feature an oxadiazole-thiol group. Oxadiazoles are known for hydrogen-bonding capacity, which may enhance target engagement compared to sulfonamides.
- Biological Activity : Oxadiazole derivatives in were synthesized for antimicrobial or anti-inflammatory applications , while the target compound’s sulfonamide group aligns more with COX inhibition or receptor modulation.
Table 2: Functional Group Impact on Activity
Comparison with Chloroacetamide Herbicides
Key Differences :
- Substituents : Chloroacetamide pesticides (e.g., pretilachlor , alachlor ) share the acetamide backbone but feature chloro and alkyl/aryl groups instead of methoxy or piperidinyl substituents.
- Application : These compounds are herbicides targeting plant lipid biosynthesis , whereas the target compound’s methoxy and piperidine groups suggest a focus on mammalian systems.
Table 3: Substituent-Driven Functional Divergence
| Compound Class | Substituents | Primary Use |
|---|---|---|
| Target Compound | Methoxy, piperidinyl, sulfonyl | Pharmacological agent |
| Chloroacetamide Herbicides | Chloro, alkyl/aryl | Agricultural herbicides |
Comparison with Triazole- and Pyrimidine-Based Acetamides
Key Differences :
- Heterocyclic Systems : Analogs like 618427-40-0 (triazole-thiol) and 618383-72-5 (pyrimidine-carboxamide) incorporate nitrogen-rich heterocycles, which may improve metabolic stability compared to the target compound’s indole-sulfonyl system.
- Synthetic Complexity : The target compound’s indole-piperidine-sulfonyl architecture likely requires multi-step synthesis, similar to the triazole/pyrimidine analogs in .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of this compound?
Answer:
The synthesis should involve stepwise coupling of the indole sulfonyl and piperidinyl-ethyl moieties, followed by acetamide formation. Key steps include:
- Indole sulfonation: Use chlorosulfonic acid under anhydrous conditions (0–5°C) to minimize side reactions .
- Piperidinyl-ethyl coupling: Employ carbodiimide-based coupling agents (e.g., EDC·HCl) with catalytic DMAP in dichloromethane, as demonstrated in analogous acetamide syntheses .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the piperidinyl-ethyl moiety?
Answer:
Single-crystal X-ray diffraction at 100 K can determine torsional angles and hydrogen-bonding patterns. For example:
- Dimethylphenyl analogs show dihedral angles of 48.45° between aromatic rings, with amide groups forming R₂²(10) hydrogen-bonded dimers .
- Crystallization conditions: Grow crystals via slow evaporation of methylene chloride or ethanol to stabilize specific conformers .
Basic: What analytical methods are critical for assessing purity and structural integrity?
Answer:
- HPLC: Use a C18 column (ACN/water gradient) to detect impurities at 254 nm, with retention time matching reference standards .
- NMR: Confirm sulfonyl group integration (δ 3.2–3.5 ppm for SO₂CH₂) and piperidinyl protons (δ 1.4–2.8 ppm) .
- HRMS: Validate molecular weight (expected [M+H]⁺ ≈ 528.21) with <2 ppm error .
Advanced: How can in silico modeling predict biological targets for this compound?
Answer:
- Molecular docking: Use AutoDock Vina to screen against kinases or GPCRs, leveraging the indole sulfonyl group’s affinity for hydrophobic pockets .
- MD simulations: Simulate binding stability (50 ns trajectories) to assess interactions with residues like Asp/Fluoro-substituted targets .
- Validation: Compare predictions with SPR (surface plasmon resonance) binding assays (KD < 100 nM for validated targets) .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis risk: The acetamide bond is prone to hydrolysis in aqueous buffers (pH > 8). Store lyophilized at -20°C under argon .
- Light sensitivity: Protect from UV exposure due to the dimethoxyphenyl group; use amber vials .
- Stability assays: Monitor degradation via HPLC every 3 months under accelerated conditions (40°C/75% RH) .
Advanced: How can structure-activity relationship (SAR) studies guide substituent modifications?
Answer:
- Piperidinyl group: Replace with morpholine to enhance solubility (logP reduction by ~0.5 units) while retaining target affinity .
- Sulfonyl vs. carbonyl: Test sulfone-to-ketone substitutions to evaluate steric vs. electronic effects on binding .
- QSAR models: Use Gaussian-based DFT calculations to correlate Hammett σ values of substituents with IC50 trends .
Basic: What reaction mechanisms underpin the synthesis of the indole sulfonyl moiety?
Answer:
- Sulfonation: Proceeds via electrophilic substitution at the indole C3 position, with SO₃H⁺ as the active species. Kinetic control (low temperature) prevents over-sulfonation .
- Quenching: Neutralize excess chlorosulfonic acid with ice-cold NaHCO₃ to avoid decomposition .
Advanced: How can co-crystallization with target proteins inform drug design?
Answer:
- Co-crystal screening: Use 96-well vapor diffusion plates with PEG 3350 and varying pH (4.5–8.5) to obtain high-resolution (<2.0 Å) structures .
- Hydrogen-bond analysis: Identify critical interactions, e.g., the sulfonyl oxygen with Lys123 in kinase targets, to guide analog synthesis .
Basic: Which spectroscopic techniques are essential for characterizing intermediates?
Answer:
- IR spectroscopy: Confirm sulfonyl group formation (asymmetric SO₂ stretch at 1360–1340 cm⁻¹) .
- ¹³C NMR: Assign quaternary carbons (e.g., indole C3 at δ 125–130 ppm) .
- UV-Vis: Monitor indole π→π* transitions (λmax ≈ 280 nm) during reaction progression .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Case study: If docking predicts strong binding but SPR shows weak affinity, re-evaluate solvation effects using explicit solvent MD simulations .
- Experimental controls: Synthesize truncated analogs (e.g., remove piperidinyl-ethyl) to isolate contributions of specific moieties .
- Statistical validation: Apply ANOVA to compare bioactivity across ≥3 batches, ensuring synthetic consistency (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
